5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,2,2-trifluoroethyl)pyridin-2-amine 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,2,2-trifluoroethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17376209
InChI: InChI=1S/C13H18BF3N2O2/c1-11(2)12(3,4)21-14(20-11)9-5-8(6-13(15,16)17)10(18)19-7-9/h5,7H,6H2,1-4H3,(H2,18,19)
SMILES:
Molecular Formula: C13H18BF3N2O2
Molecular Weight: 302.10 g/mol

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,2,2-trifluoroethyl)pyridin-2-amine

CAS No.:

Cat. No.: VC17376209

Molecular Formula: C13H18BF3N2O2

Molecular Weight: 302.10 g/mol

* For research use only. Not for human or veterinary use.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,2,2-trifluoroethyl)pyridin-2-amine -

Specification

Molecular Formula C13H18BF3N2O2
Molecular Weight 302.10 g/mol
IUPAC Name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,2,2-trifluoroethyl)pyridin-2-amine
Standard InChI InChI=1S/C13H18BF3N2O2/c1-11(2)12(3,4)21-14(20-11)9-5-8(6-13(15,16)17)10(18)19-7-9/h5,7H,6H2,1-4H3,(H2,18,19)
Standard InChI Key HWZLTGFUVFPHQO-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)CC(F)(F)F

Introduction

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials:

    • A pyridine derivative with an amine group.

    • Pinacolborane (a common boronic ester precursor).

    • A trifluoroethylating reagent.

  • Reaction Steps:

    • Functionalization of the pyridine ring to introduce the trifluoroethyl group.

    • Subsequent borylation using pinacolborane under catalytic conditions (e.g., palladium or nickel catalysts).

  • Conditions:

    • Reactions are often conducted under inert atmospheres (argon or nitrogen).

    • Solvents like tetrahydrofuran (THF) or toluene are commonly used.

This synthetic route ensures high yields and purity due to the stability of the dioxaborolane group.

Cross-Coupling Reactions

The boronic ester moiety makes this compound highly suitable for Suzuki-Miyaura cross-coupling reactions. These reactions are widely used in organic synthesis for forming carbon-carbon bonds.

Pharmaceutical and Agrochemical Research

The trifluoroethyl group imparts unique electronic properties that can enhance biological activity or improve pharmacokinetics in drug discovery.

Material Science

Boronic esters like this compound are used in the construction of covalent organic frameworks (COFs) and other porous materials with applications in:

  • Gas storage.

  • Catalysis.

  • Organic electronics.

Catalysis

This compound's boronic ester group can participate in catalytic cycles for synthesizing complex organic molecules efficiently.

Fluorinated Compounds

The trifluoroethyl group is of interest due to its ability to modulate lipophilicity and metabolic stability in biologically active molecules.

Covalent Organic Frameworks (COFs)

As a building block for COFs, it enables the design of materials with tailored porosity and functionality for advanced applications such as photocatalysis or drug delivery.

Safety and Handling

ParameterDetails
HazardsMay cause irritation to skin and eyes; handle with gloves and goggles
Storage ConditionsStore in a cool, dry place under an inert atmosphere
ReactivityReacts with water; avoid exposure to moisture

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